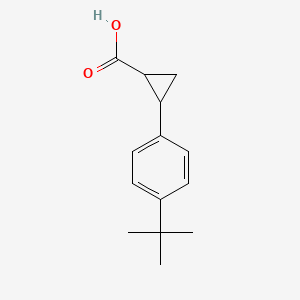

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

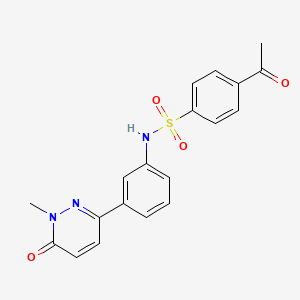

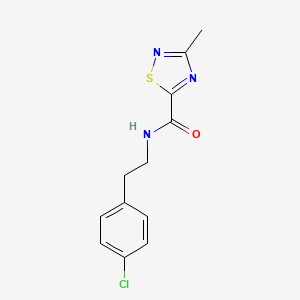

The compound "2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid" is a cyclopropane derivative with a tert-butyl group attached to the phenyl ring. Cyclopropane derivatives are of significant interest due to their presence in various biologically active compounds and their utility in organic synthesis. The tert-butyl group is a common bulky substituent that can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in several studies. For instance, tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates were lithiated and then reacted with various electrophiles to yield α-substituted esters, which could be further processed to carboxylic acids or reduced to cyclopropanemethanols . This demonstrates the versatility of cyclopropane carboxylates in synthetic chemistry and their potential as intermediates for the synthesis of more complex molecules, including "this compound".

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex due to the presence of the strained three-membered ring. In the case of (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, the crystal structure revealed a planar five-membered ring with the phenyl and tert-butyl groups on the same side, forming a quasi-one-dimensional zigzag chain structure through hydrogen bonding . This suggests that the tert-butyl group can significantly influence the overall molecular conformation and intermolecular interactions of cyclopropane derivatives.

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions. The generation of lithiated cyclopropanecarboxylates and their subsequent reactions with different electrophiles demonstrate the reactivity of these compounds . Additionally, the cyclopalladation of (S)-4-tert-butyl-2-methyl-2-oxazoline, which resulted in an exo-palladacycle formation, is an example of the activation of an (sp3)C–H bond, a reaction that could potentially be applied to cyclopropane derivatives for the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely be influenced by the presence of the tert-butyl group and the cyclopropane ring. The tert-butyl group is known to impart steric bulk, which can affect the boiling point, solubility, and crystallinity of the compound. The cyclopropane ring, being strained, can make the compound more reactive, especially towards ring-opening reactions. The lithiation of cyclopropanecarboxylates and their subsequent reactions indicate that these compounds can act as versatile intermediates in organic synthesis . The crystal structure analysis of related compounds provides insights into the potential solid-state conformation and intermolecular interactions that could be expected for "this compound" .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Generation and Reactions : tert-Butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates are studied for their lithiation and reactions with various electrophiles. This provides insights into the synthesis and potential applications of tert-butylphenyl cyclopropanecarboxylic acid derivatives (Häner, Maetzke, & Seebach, 1986).

Crystal Structure Analysis : Research involving the crystal structure of (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, which is structurally related to tert-butylphenyl cyclopropanecarboxylic acid, helps in understanding the molecular arrangement and potential applications in material science or drug design (Liu et al., 2004).

Chemical Reactions and Synthesis

Novel Synthesis Methods : Innovative methods for synthesizing derivatives of cyclopropanecarboxylic acid, such as the cis-2-fluorocyclopropane-1-carboxylic acid, showcase the chemical versatility and potential for creating complex molecules (Toyota et al., 1996).

Synthesis of Spirocyclic Indoline Lactone : The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, a related compound, demonstrates the chemical reactivity of tert-butylphenyl cyclopropanecarboxylic acid derivatives and their potential in organic synthesis (Hodges, Wang, & Riley, 2004).

Pharmaceutical and Biological Studies

Synthetic Studies on Potent Marine Drugs : Research into 4H-Chromene-2-carboxylic acid ester derivatives, related to tert-butylphenyl cyclopropanecarboxylic acid, underlines the potential of these compounds in the development of antitumor antibiotics and in structural-activity relationship studies (Li et al., 2013).

Biological Activity Study : Investigations into the biological activity of compounds like 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxamide derivatives, structurally related to tert-butylphenyl cyclopropanecarboxylic acid, offer insights into their potential insecticidal and antibacterial properties (Shan, 2008).

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPQFLQUUUWDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334214 |

Source

|

| Record name | 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445029-32-3 |

Source

|

| Record name | 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)

![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)

![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)